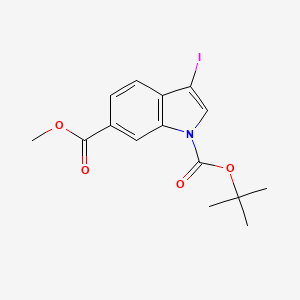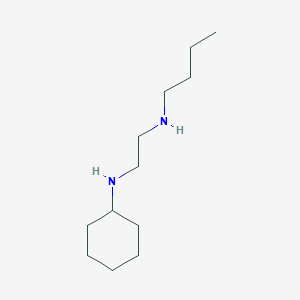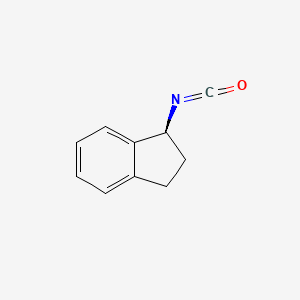
t-Butyl 4-vinylbenzoate
Übersicht
Beschreibung
Synthesis Analysis
T-Butyl 4-vinylbenzoate was synthesized by reacting 4-vinylbenzoyl chloride with excess t-butyl alcohol in dry diethyl ether in the presence of potassium tert-butoxide . This method is scalable and efficient for producing (E)-2-vinylbenzoic acids.Molecular Structure Analysis
T-Butyl 4-vinylbenzoate contains a total of 31 bonds; 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .Chemical Reactions Analysis
T-Butyl 4-vinylbenzoate plays a significant role in polymer chemistry, particularly as a precursor in the synthesis of important bioactive molecules. A novel approach for the generation of 2-vinylbenzoic acids from alkyl aryl ketones using palladium catalysis involves t-Butyl 4-vinylbenzoate.Physical And Chemical Properties Analysis
T-Butyl 4-vinylbenzoate has a molecular weight of 204.26 g/mol. It is a liquid at room temperature with a density of 0.999 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
1. Application in Surface Imaging Systems
Poly(p-vinylbenzoic acid) and its ester, including t-Butyl 4-vinylbenzoate, are utilized in deep UV top surface imaging (TSI) systems. These materials are particularly useful due to their opacity below 300nm. For instance, t-Butyl p-vinylbenzoate resist has been used in a single-layer negative TSI system based on gas-phase silylation (Ito, 1992).
2. Role in Polymer Chemistry and Synthesis
T-Butyl 4-vinylbenzoate plays a significant role in polymer chemistry, particularly as a precursor in the synthesis of important bioactive molecules. A novel approach for the generation of 2-vinylbenzoic acids from alkyl aryl ketones using palladium catalysis involves t-Butyl 4-vinylbenzoate. This method is scalable and efficient for producing (E)-2-vinylbenzoic acids (Ram et al., 2020).
3. In the Development of Photoresists
T-Butyl 4-vinylbenzoate is used in the development of sensitive electron beam resist systems. These systems, when sensitized with specific acid generators, offer high sensitivity and resolution. This is attributed to the polarity change in the repeating units, providing distinct imaging capabilities (Ito et al., 1989).
4. Importance in Anionic Polymerization
In the field of anionic polymerization, t-Butyl 4-vinylbenzoate is used for the anionic block copolymerization with various monomers. This process is crucial for creating specific polymer structures, which have diverse applications in materials science (Ishizone et al., 1993).
5. Applications in Molecular Imprinting
T-Butyl 4-vinylbenzoate is instrumental in the synthesis of molecularly imprinted polymers, which are used in the development of highly sensitive sensors. For instance, a sensor for L-Tryptophan detection employs polymers synthesized using 4-vinylbenzoic acid, indicating the relevance of t-Butyl 4-vinylbenzoate derivatives in this field (Xia et al., 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-ethenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-5-10-6-8-11(9-7-10)12(14)15-13(2,3)4/h5-9H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBNICVODIHXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91380-16-4 | |
| Record name | Benzoic acid, 4-ethenyl-, 1,1-dimethylethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91380-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10433764 | |
| Record name | t-butyl 4-vinylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl 4-vinylbenzoate | |
CAS RN |
84740-98-7 | |
| Record name | t-butyl 4-vinylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(dimethylamino)-N-[(3S)-1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]naphthalene-1-sulfonamide](/img/structure/B1609606.png)
![[4-(2-Morpholin-4-ylethoxy)phenyl]methanol](/img/structure/B1609608.png)

![4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1609612.png)




![1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine](/img/structure/B1609621.png)


![N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine](/img/structure/B1609625.png)
